Silver stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3507-99-1 |

|---|---|

Molecular Formula |

C18H36AgO2 |

Molecular Weight |

392.3 g/mol |

IUPAC Name |

octadecanoic acid;silver |

InChI |

InChI=1S/C18H36O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI Key |

GFPOIRNSQWZZJL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Ag] |

Other CAS No. |

3507-99-1 |

Origin of Product |

United States |

Foundational & Exploratory

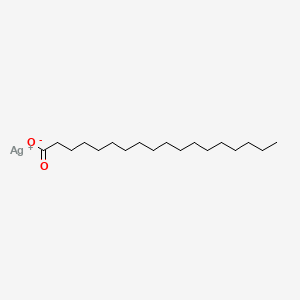

silver stearate chemical formula and structure

An In-depth Technical Guide to Silver Stearate (B1226849): Chemical Properties, Synthesis, and Applications

Introduction

Silver stearate (AgSt) is a metal-organic compound classified as a metallic soap, which is a metal derivative of a fatty acid.[1] It is the silver salt of stearic acid. This compound is of significant interest to researchers in materials science, chemistry, and drug development due to its unique physicochemical properties. It serves as a crucial precursor in the synthesis of silver nanoparticles, a component in thermal imaging materials, and a subject of study for its antimicrobial potential.[2][3][4] This guide provides a comprehensive overview of its chemical formula, structure, properties, synthesis protocols, and key applications.

Chemical Formula and Structure

This compound is composed of a silver cation (Ag⁺) and a stearate anion (CH₃(CH₂)₁₆COO⁻). The long hydrocarbon chain of the stearate imparts hydrophobic characteristics to the molecule.

-

Chemical Formula : C₁₈H₃₅AgO₂[5]

-

Linear Formula : CH₃(CH₂)₁₆COOAg[6]

-

InChI Key : ORYURPRSXLUCSS-UHFFFAOYSA-M[6]

The solid-state structure of this compound is highly ordered, consisting of layers of this compound dimers.[4] It crystallizes in a triclinic system, which contributes significantly to its physical behavior and reactivity.[1][2] The lamellar structure is formed by layers of silver ions separated by the zigzag hydrocarbon chains of the stearate molecules.[4]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3507-99-1 | [1][5] |

| Molecular Weight | 391.34 g/mol | [5][6] |

| Appearance | White to off-white powder | [1][2][3] |

| Boiling Point | 359.4 °C (at 760 mmHg) | [1][2][7] |

| Solubility | Insoluble in water, ethanol, and diethyl ether; more soluble in organic solvents. | [2][3] |

| Crystal Structure | Triclinic | [1][2] |

| Lattice Constants | a = 0.5431 nm, b = 4.871 nm, c = 0.4120 nm | [2] |

| Lattice Angles | α = 90.53°, β = 122.80°, γ = 90.12° | [2] |

| Thermal Decomposition | Begins at ~250 °C, with a structural change to bulk silver crystals at 340 °C. | [8][9] |

| Acute Toxicity (Oral) | LD50 (Rat): 6960 mg/kg | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are critical for reproducible research.

Synthesis of this compound via Precipitation

This is a common method for producing this compound from sodium stearate and silver nitrate (B79036).[1][4]

Protocol:

-

Prepare Sodium Stearate Solution: Dissolve sodium stearate in heated deionized water to create a homogeneous soap solution. The concentration can be adjusted to influence the resulting particle morphology.[11]

-

Prepare Silver Nitrate Solution: Separately, prepare an aqueous solution of silver nitrate (AgNO₃).

-

Reaction/Precipitation: Add the silver nitrate solution to the sodium stearate solution under controlled temperature and stirring. The reaction proceeds as follows: Na(CH₃(CH₂)₁₆COO) + AgNO₃ → Ag(CH₃(CH₂)₁₆COO)↓ + NaNO₃[4]

-

Formation: this compound, being poorly soluble in water, will precipitate out of the solution as a white solid.[4] The reaction is diffusion-controlled and occurs preferentially in the solution rather than at the solid interface of soap fibers.[12]

-

Washing and Drying: The precipitate is collected, typically by filtration, and washed thoroughly with deionized water to remove the sodium nitrate byproduct and any unreacted reagents.

-

Final Product: The washed solid is then dried under vacuum or in a low-temperature oven to yield pure this compound powder.

Biphasic Synthesis of this compound Nanoparticles

This method offers greater control over particle size and morphology.[2]

Protocol:

-

Prepare Aqueous Suspension: Create a homogeneous suspension of a silver salt (e.g., 1.0 mM of silver laurate, adaptable for stearate) in an aqueous solution containing a stabilizer or amine, such as 10 ml of triethanolamine (B1662121) (67 mM).[2]

-

Add Organic Phase: Carefully layer an organic, non-polar solvent (e.g., 100 ml of toluene) on top of the aqueous suspension to create a water-organic interface.[2]

-

Controlled Heating: Heat the biphasic mixture to a controlled temperature (e.g., 45°C) while maintaining gentle stirring.[2]

-

Product Formation: The silver salt precursor will transform, and the resulting this compound nanoparticles will transfer into the organic layer.[2]

-

Collection and Purification: The organic layer containing the nanoparticles is separated, and the solvent is removed (e.g., by rotary evaporation) to collect the product. The nanoparticles are then purified as needed.

Characterization Protocol: Thermal Analysis

Thermogravimetric Analysis (TGA) is used to study the thermal decomposition of this compound.

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample into an appropriate TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Analysis Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[8]

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify temperature ranges of mass loss. The derivative of this curve (DTG) helps pinpoint the temperatures of maximum decomposition rates. For this compound-coated nanoparticles, decomposition of the stearate shell begins around 250 °C.[8][9]

Visualizations: Workflows and Processes

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Thermal metallization process of this compound-coated nanoparticles.

Applications in Research and Development

This compound's properties make it valuable in several advanced applications.

Precursor for Silver Nanoparticles

Perhaps its most significant role is as both a precursor and a stabilizing (capping) agent in the synthesis of silver nanoparticles (AgNPs).[2][13] The stearate ligand on the surface of the nanoparticles provides stability and can be functionalized for various applications.[13] These AgNPs are highly stable and can be incorporated into different matrices for use in electronics, catalysis, and medicine.[2][13]

Imaging Materials

Silver salts of long-chain fatty acids, including this compound, have been used for decades in photothermographic imaging materials, such as for medical X-rays.[14] In these systems, the silver carboxylate acts as a source of silver ions that form the image upon thermal development.[4] The controlled crystallization and thermal behavior of this compound are crucial for achieving high-quality imaging.[2]

Antimicrobial Applications and Drug Delivery

The silver ion (Ag⁺) is well-documented for its broad-spectrum antimicrobial effects against bacteria, fungi, and viruses.[15] this compound can be used to create hydrophobic and antimicrobial materials.[16] this compound nanoparticles (AgStNPs) have been shown to be effective against various foodborne pathogens.[16] Their strong hydrophobic nature (contact angle of 108.76°) makes them suitable for coating food contact surfaces to reduce biofilm formation.[16] In drug delivery, silver nanoparticles are explored as carriers for targeted therapies, leveraging their high surface area and ease of functionalization to deliver therapeutic agents to specific sites, potentially reducing systemic side effects.[17][18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (3507-99-1) for sale [vulcanchem.com]

- 3. CAS 3507-99-1: this compound | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. americanelements.com [americanelements.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Silver(I) stearate | CAS#:3507-99-1 | Chemsrc [chemsrc.com]

- 11. baerlocher.com [baerlocher.com]

- 12. Crystallization of this compound from sodium stearate dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Silver, Its Salts and Application in Medicine and Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular characterization of silver-stearate nanoparticles (AgStNPs): A hydrophobic and antimicrobial material against foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. hilarispublisher.com [hilarispublisher.com]

Silver Stearate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Silver stearate (B1226849) (AgC₁₈H₃₅O₂) is a metallic soap, the silver salt of stearic acid, that has garnered significant interest in various scientific and industrial fields. Its unique physicochemical properties make it a valuable compound in applications ranging from materials science to the biomedical field. This technical guide provides an in-depth overview of the molecular weight, properties, synthesis, and characterization of silver stearate. Furthermore, it explores the biological implications, particularly the antimicrobial mechanisms and cellular signaling pathways associated with silver nanoparticles, which are often synthesized using or coated with this compound.

Core Physicochemical Properties of this compound

This compound is a white, waxy solid that is generally stable under ambient conditions. Its properties are dictated by the presence of a long hydrophobic alkyl chain from stearic acid and the ionic interaction with the silver cation.

| Property | Value |

| Chemical Formula | C₁₈H₃₅AgO₂ or C₁₈H₃₆AgO₂ |

| Molecular Weight | Approximately 391.34 g/mol to 392.352 g/mol |

| Appearance | White to off-white powder.[1] |

| Melting Point | Data varies, with some sources indicating decomposition before melting and others citing values around 234.77 °C. |

| Boiling Point | Approximately 359.4 °C.[2] |

| Density | Approximately 1.27 g/cm³ at 25°C. |

| Solubility | Insoluble in water, ethanol (B145695), and diethyl ether.[3] Soluble in non-polar organic solvents such as benzene, toluene, and hexane.[3] |

| Crystal Structure | Triclinic.[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the precipitation reaction being the most common. The synthesis of this compound nanoparticles often involves a reduction step.

Experimental Protocol: Precipitation Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of sodium stearate and silver nitrate (B79036).

Materials:

-

Sodium stearate (NaC₁₈H₃₅O₂)

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Ethanol (for washing)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare a sodium stearate solution: Dissolve a calculated amount of sodium stearate in deionized water, heating gently if necessary to ensure complete dissolution.

-

Prepare a silver nitrate solution: In a separate beaker, dissolve a stoichiometric amount of silver nitrate in deionized water.

-

Precipitation: While stirring the sodium stearate solution, slowly add the silver nitrate solution. A white precipitate of this compound will form immediately.

-

Digestion: Continue stirring the mixture for a period (e.g., 1 hour) to allow the precipitate to age and improve its filterability.

-

Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the collected this compound with deionized water to remove any unreacted salts, followed by a wash with ethanol to remove organic impurities.

-

Drying: Dry the purified this compound in an oven at a low temperature (e.g., 60-80 °C) to a constant weight.

Below is a DOT script visualizing the general workflow for the precipitation synthesis of this compound.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Experimental Methodologies for Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Method: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then analyzed using an FTIR spectrometer. The resulting spectrum should show the absence of the carboxylic acid O-H stretch and the presence of the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations. For this compound nanoparticles, characteristic peaks for methylene (B1212753) group vibrations are observed around 2848 cm⁻¹ and 2915 cm⁻¹.[4]

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the thermal stability and decomposition temperature of the compound.

-

Method: A small, accurately weighed sample of this compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss is recorded as a function of temperature. This compound typically shows a major decomposition step corresponding to the loss of the organic portion, leaving behind metallic silver.

-

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point and other thermal transitions.

-

Method: A small sample is heated at a controlled rate in a DSC instrument. The heat flow to or from the sample is measured relative to a reference. The resulting thermogram will show endothermic or exothermic peaks corresponding to phase transitions.

-

The logical relationship for the characterization process is depicted in the following DOT script.

Biological Activity and Signaling Pathways

While specific studies on the direct interaction of this compound with cellular signaling pathways are limited, the biological activity of silver is predominantly attributed to the release of silver ions (Ag⁺) and the properties of silver nanoparticles (AgNPs). This compound can act as a precursor for AgNPs. The antimicrobial and cytotoxic effects of AgNPs have been extensively studied.

The primary mechanisms of action of silver nanoparticles against microbial and mammalian cells involve:

-

Cell Membrane Interaction: AgNPs can anchor to and penetrate the cell membrane, leading to increased permeability and disruption of the membrane potential.

-

Generation of Reactive Oxygen Species (ROS): AgNPs can induce oxidative stress through the production of ROS, which can damage cellular components such as lipids, proteins, and DNA.

-

Interference with Cellular Processes: Silver ions released from AgNPs can interact with thiol groups in proteins and enzymes, leading to their inactivation. They can also interfere with DNA replication and protein synthesis.

These interactions trigger a cascade of cellular signaling events, often culminating in apoptosis (programmed cell death).

The diagram below, generated using DOT language, illustrates the generalized signaling pathway for silver nanoparticle-induced apoptosis.

Applications in Drug Development and Research

The properties of this compound and its nanoparticle formulations make them promising for several applications in drug development:

-

Antimicrobial Coatings: The antimicrobial properties of silver can be leveraged by incorporating this compound into medical device coatings to prevent infections.

-

Drug Delivery Systems: Silver nanoparticles can be functionalized and used as carriers for targeted drug delivery. The stearate component can enhance the lipophilicity and stability of these systems.

-

Topical Formulations: Due to its antimicrobial and anti-inflammatory properties, this compound could be explored for use in dermatological formulations for wound healing.[2]

This compound is a versatile compound with well-defined physicochemical properties. While its direct biological interactions are an area requiring further research, its role as a precursor for silver nanoparticles provides a significant avenue for its application in drug development, particularly in the design of novel antimicrobial agents and drug delivery systems. The methodologies for its synthesis and characterization are well-established, allowing for reproducible production and analysis for research and development purposes.

References

Silver Stearate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of silver stearate (B1226849), focusing on its chemical identification, physicochemical properties, synthesis, and characterization. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications and technical details of this metallic soap.

Core Identification and Nomenclature

Silver stearate is a metal-organic compound classified as a metallic soap, which is a metal derivative of a fatty acid.[1]

| Identifier | Value |

| CAS Number | 3507-99-1[1][2][3][4][5] |

| Molecular Formula | C₁₈H₃₅AgO₂[2][4] |

| Synonyms | Silver octadecanoate, Octadecanoic acid, silver(1+) salt, Silver(I) stearate[2][4] |

| EC Number | 222-505-7[1] |

| PubChem CID | 160695[1] |

| UNII | 4H6PCL92ZN[1] |

Physicochemical and Crystallographic Data

This compound is a white powder that is insoluble in water.[1] It is formed from the reaction of a silver salt with stearic acid. The compound exhibits a lamellar crystal structure, which is crucial for its various applications.

Table 2.1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 391.34 g/mol [2][3][4] |

| Appearance | White powder[1] |

| Melting Point | 234.77 °C[4] |

| Boiling Point | 359.4 °C at 760 mmHg[1][3] |

| Flash Point | 162.4 °C[1][3] |

| Solubility | Insoluble in water[1] |

| Density | 1.27 g/cm³[4] |

Table 2.2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic[1] |

| Space Group | P1[1] |

| Lattice Constants | a = 5.431 Å, b = 48.71 Å, c = 4.120 Å[1] |

| Lattice Angles | α = 90.53°, β = 122.80°, γ = 90.12°[1] |

| Formula Units (Z) | 2[1] |

| d-spacing | 4.868 nm |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a precipitation reaction. The following protocol is a common method for its preparation.[1][6]

Objective: To synthesize this compound from sodium stearate and silver nitrate (B79036).

Materials:

-

Sodium stearate (NaC₁₈H₃₅O₂)

-

Silver nitrate (AgNO₃)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of sodium stearate.

-

Prepare an aqueous solution of silver nitrate.

-

Heat both solutions to approximately 65°C.

-

Slowly add the silver nitrate solution to the sodium stearate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a defined period (e.g., 40 minutes) to ensure the reaction goes to completion.[4]

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and impurities.

-

Dry the resulting white powder (this compound) in a vacuum oven.

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Characterization Methods

Objective: To identify the functional groups present in this compound and confirm its formation.

Methodology:

-

Acquire an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the dried this compound powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption bands.

Table 3.1: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2915 | Asymmetric stretching | Methylene (-CH₂)[7] |

| 2848 | Symmetric stretching | Methylene (-CH₂)[7] |

| 1470 | Scissoring | Methylene (-CH₂)[7] |

| 718 | Rocking | Methylene (-CH₂)[7] |

Objective: To determine the crystal structure and lamellar spacing of this compound.

Methodology:

-

Use a powder X-ray diffractometer with Cu Kα radiation.

-

Mount the this compound powder on a sample holder.

-

Scan the sample over a range of 2θ angles.

-

Analyze the diffraction pattern to identify the crystal phase and calculate the lattice parameters and d-spacing. The lamellar structure of this compound gives rise to characteristic (00l) diffraction peaks at low angles.

Objective: To observe the morphology and particle size of the synthesized this compound.

Methodology:

-

Mount a small amount of the this compound powder onto an SEM stub using conductive adhesive tape.

-

Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging.

-

Image the sample using a scanning electron microscope at various magnifications. SEM analysis of this compound often reveals a layered or platelet-like morphology.[7]

Crystal Formation Pathway

The formation of this compound crystals from the reaction of sodium stearate and silver nitrate is a diffusion-controlled process.[6][8] Initially, small nanoparticles of this compound are formed, which then aggregate into larger embryonic crystals. These precursors undergo further growth and ripening to form the final, well-defined platelet-like crystals.[6]

Caption: The process of this compound crystal formation.

Applications in Drug Development and Pharmaceuticals

Metallic stearates, including this compound, have several applications in the pharmaceutical and cosmetics industries due to their physicochemical properties.[2]

-

Lubricants and Release Agents: In tablet manufacturing, metallic stearates are used as lubricants to prevent the tablet formulation from sticking to the machinery during compression.[3][5][9]

-

Hydrophobic and Anti-Caking Agents: The hydrophobic nature of this compound makes it useful for preventing powdered pharmaceutical products from absorbing water and clumping.[2][5] This improves the flow properties and stability of powders and granules.[2]

-

Gelling and Thickening Agents: Metallic stearates can act as gelling agents in the production of creams and ointments.[2]

-

Antimicrobial Properties: Silver and its compounds are well-known for their antimicrobial properties.[10][11][12] this compound nanoparticles have shown effectiveness in inhibiting the growth of foodborne pathogens, suggesting potential applications as an antimicrobial agent in various formulations or as a coating for medical devices to prevent biofilm formation.[7] The antimicrobial action of silver is linked to the release of bioactive silver ions (Ag⁺), which can interact with microbial cell membranes and denature key enzymes. Silver nanoparticles can also serve as drug delivery systems.[10][11][12]

References

- 1. alapolystabs.com [alapolystabs.com]

- 2. baerlocher.com [baerlocher.com]

- 3. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. nimbasia.com [nimbasia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular characterization of silver-stearate nanoparticles (AgStNPs): A hydrophobic and antimicrobial material against foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallization of this compound from sodium stearate dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metallic Stearates(Key Benefits): Versatile Compounds for Modern Industries-PT. AsiaPalm Oleo Jaya [asiapalm.com]

- 10. gapinterdisciplinarities.org [gapinterdisciplinarities.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Solubility of Silver Stearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver stearate (B1226849), a metallic soap, is a compound of significant interest in various fields, including materials science and pharmaceuticals, owing to its unique chemical and physical properties. A critical aspect of its application, particularly in formulation and synthesis, is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of silver stearate in organic media. While quantitative data is notably scarce in publicly accessible literature, this document consolidates qualitative descriptions and provides generalized experimental protocols for determining solubility. This guide aims to be a foundational resource for professionals working with this compound, enabling a better understanding of its behavior in non-aqueous systems.

Introduction

This compound (AgC₁₈H₃₅O₂) is the silver salt of stearic acid, a long-chain saturated fatty acid. Its structure, comprising a polar silver carboxylate head and a long non-polar hydrocarbon tail, imparts amphiphilic properties that govern its solubility. Generally characterized as a white to off-white powder, its solubility is a key parameter for applications ranging from nanoparticle synthesis to its use as a lubricant or antimicrobial agent in various formulations.[1][2] This guide will synthesize the existing information on its solubility in organic solvents and provide methodologies for its empirical determination.

Qualitative Solubility Profile

Based on available literature, this compound exhibits poor solubility in many common solvents. It is reported to be insoluble in water, ethanol, and diethyl ether.[3] This limited solubility in polar and some moderately polar solvents is a defining characteristic.

However, this compound shows better dispersibility, particularly in nanoparticle form, in non-polar aromatic and aliphatic hydrocarbons.[3] Solvents in which this compound nanoparticles are known to be dispersible include:

-

Benzene

-

Toluene

-

Hexane

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of precise, quantitative data on the solubility of this compound in organic solvents. No numerical values for solubility (e.g., in grams per 100 mL or moles per liter) at specified temperatures were found. This data gap highlights an area for future research to better characterize this important compound.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Reported Solubility/Dispersibility | Citations |

| Polar Protic | Water, Ethanol | Insoluble | [3] |

| Polar Aprotic | Diethyl Ether | Insoluble | [3] |

| Non-Polar Aromatic | Benzene, Toluene | Dispersible (especially nanoparticles) | [3] |

| Non-Polar Aliphatic | Hexane | Dispersible (especially nanoparticles) | [3] |

Experimental Protocol for Solubility Determination

In the absence of cited experimental methods for this compound, a generalized gravimetric protocol for determining the solubility of a solid compound in an organic solvent is provided below. This method can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., Toluene, Hexane)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven for drying

-

Glass vials with sealed caps

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure thorough mixing and to reach saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical that the temperature is maintained during this step.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe to avoid precipitation upon cooling.

-

Filtration: Immediately filter the extracted supernatant through a membrane filter compatible with the solvent to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). Gentle heating in an oven can be used to remove the final traces of solvent, ensuring the temperature is below the decomposition temperature of this compound.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of supernatant extracted in mL) * 100

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the organic solvents used.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the generalized experimental workflow for determining the solubility of this compound.

Logical Relationships in this compound Solubility

This diagram outlines the factors influencing the solubility and dispersibility of this compound based on its chemical nature.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is currently under-documented in scientific literature. While qualitative assessments indicate its insolubility in polar solvents and dispersibility in non-polar organic media, there is a clear need for quantitative studies. The generalized experimental protocol provided in this guide offers a framework for researchers to systematically determine the solubility of this compound in various solvents of interest. Such data would be invaluable for the rational design of formulations, reaction conditions, and purification processes in the pharmaceutical and materials science industries. Future work should focus on generating a comprehensive database of this compound solubility in a range of organic solvents at different temperatures to facilitate its broader application.

References

Silver Stearate: A Comprehensive Technical Guide to its Melting Point and Thermal Behavior

For Immediate Release

This technical guide provides an in-depth analysis of the thermal properties of silver stearate (B1226849), a compound of significant interest in diverse fields, including drug development, materials science, and imaging technologies. This document, intended for researchers, scientists, and drug development professionals, details the melting point and thermal decomposition behavior of silver stearate, supported by experimental data and methodologies.

Executive Summary

This compound, a metallic soap, does not exhibit a conventional melting point but undergoes a series of phase transitions at temperatures lower than its decomposition threshold. Upon heating, it experiences changes in its crystalline structure before undergoing a multi-step thermal decomposition, ultimately yielding silver nanoparticles. This guide synthesizes available data on these thermal events, provides detailed experimental protocols for their characterization, and visualizes the decomposition pathway.

Thermal Properties of this compound

The thermal behavior of this compound is characterized by distinct phase transitions prior to its decomposition. Understanding these transitions is critical for applications where the material is subjected to thermal stress.

Phase Transitions

Before decomposition, this compound undergoes at least one significant, irreversible phase transition. This transformation involves a rearrangement of the long alkyl chains within its layered crystal structure.

Thermal Decomposition

The thermal decomposition of this compound is a multi-stage process that results in the formation of metallic silver. This process is of particular interest for the synthesis of silver nanoparticles. The decomposition begins at approximately 250°C and proceeds in at least two distinct steps. The first step involves the initial breakdown of the stearate moiety, followed by a structural change to form crystalline silver at higher temperatures.[1]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events for this compound as determined by various thermal analysis techniques.

| Thermal Event | Temperature Range (°C) | Temperature Range (K) | Technique(s) | Observations |

| Premelting Event/Phase Transition | 117 - 147 °C | 390 - 420 K | DRIFT | Formation of gauche conformers in the alkyl chains.[2] |

| Martensitic Phase Change | 110 - 120 °C | 383 - 393 K | SAXS, Microscopy, Thermal Analysis | Irreversible formation of a more symmetrical phase.[3] |

| First Decomposition Step | ~250 °C | ~523 K | TGA, DTA | Initial decomposition to porous silver particles.[1] |

| Second Decomposition Step | ~340 °C | ~613 K | TGA, DTA | Structural change from porous particles to silver bulk crystals.[1] |

| Formation of Silver Nanoparticles | 247 - 277 °C | 520 - 550 K | DRIFT | Thermal decomposition of this compound to form silver nanoparticles.[2] |

Experimental Protocols

Accurate characterization of the thermal behavior of this compound relies on precise experimental methodologies. The following sections detail representative protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, identifying decomposition stages and quantifying residual mass.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is recommended.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset and peak temperatures of each decomposition step from the derivative of the TGA curve (DTG).

-

Calculate the percentage mass loss for each step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from this compound as a function of temperature, identifying phase transitions and enthalpic changes.

Instrumentation: A Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of finely powdered this compound into an aluminum DSC pan and hermetically seal it. A pinhole in the lid can be used to allow for the escape of gaseous decomposition products.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected first transition (e.g., 25°C).

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature that encompasses all expected transitions and decomposition events (e.g., 400°C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic and exothermic peaks corresponding to phase transitions and decomposition events.

-

Determine the onset, peak, and end temperatures for each thermal event.

-

Calculate the enthalpy change (ΔH) for each event by integrating the peak area.

-

Visualizing Thermal Behavior

The following diagrams illustrate the experimental workflow for thermal analysis and the proposed thermal decomposition pathway of this compound.

References

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Silver Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure and polymorphic behavior of silver stearate (B1226849) (AgSt). It delves into its crystallographic properties, the experimental protocols for its synthesis and characterization, and the factors influencing its solid-state structure. This document is intended to serve as a detailed resource for professionals in research and development who work with metallic soaps and their applications.

Introduction to Silver Stearate

This compound (C18H35AgO2) is a metallic soap, the silver salt of the long-chain fatty acid, stearic acid. It is a white powder that is insoluble in water, ethanol, and diethyl ether[1]. Its utility is significant in various fields, most notably in photothermographic imaging materials where it serves as a source of silver ions[2][3][4][5]. The performance of this compound in these applications is intrinsically linked to its solid-state properties, including its crystalline arrangement and morphology.

The structure of this compound is characterized by a highly ordered, lamellar arrangement. This layered structure consists of silver ion layers separated by the long hydrocarbon chains of the stearate molecules[2]. This anisotropy dictates many of its physical and chemical properties.

Crystalline Structure of this compound

The primary crystalline form of this compound has been identified as a triclinic system. The fundamental structural unit is a dimer, [Ag(O2C18H35)]2, which forms a planar eight-membered ring composed of two silver atoms and two carboxyl groups[2][6]. These dimers are further interconnected, creating a polymeric network.

While the literature extensively discusses the lamellar nature of this compound, detailed crystallographic data for multiple polymorphs is not widely reported. The most consistently cited structure is triclinic. The table below summarizes the known crystallographic parameters.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1] |

| Lattice Parameters | a = 0.5431 nm | [1] |

| b = 4.871 nm | [1] | |

| c = 0.4120 nm | [1] | |

| α = 90.53° | [1] | |

| β = 122.80° | [1] | |

| γ = 90.12° | [1] | |

| Unit Cell Occupancy (Z) | 2 | [1] |

| d-spacing | 4.868 nm | [4] |

Note: Another study, based on EXAFS measurements, deduced a reduced triclinic cell with parameters a = 4.11 Å, b = 4.68 Å, c = 48.74 Å, α = 92.13°, β = 90.33°, and γ = 83.49°[6]. Variations in reported parameters may arise from different experimental conditions and preparation methods.

Polymorphism and Influencing Factors

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. While distinct polymorphs of this compound with complete, differing crystallographic data sets are not well-documented in the reviewed literature, the reaction and crystallization conditions are known to affect the overall solid-state structure and morphology[2]. Factors such as temperature, reactant concentrations, and flow rates can influence the final crystal habit[2]. The term polymorphism in the context of similar metallic soaps, like magnesium stearate, often relates to the presence of different hydrates and anhydrates, which significantly impacts their properties[7]. For this compound, variations are more commonly observed in the morphology (e.g., platelet-like crystals) and the degree of order within its lamellar structure.

Experimental Protocols

The synthesis and characterization of this compound involve several key experimental procedures.

4.1.1 Aqueous Precipitation Reaction This is the most common method for synthesizing this compound.

-

Reactant Preparation: An aqueous dispersion of sodium stearate (NaSt) is prepared. A separate aqueous solution of silver nitrate (B79036) (AgNO3) is also made[2][3].

-

Reaction: The two solutions are mixed. The reaction between the solvated NaSt molecules and silver nitrate occurs preferentially in the solution phase rather than at the solid interface of NaSt fibers[2][3][4].

-

Crystallization: this compound precipitates out of the solution. The process is diffusion-controlled[2][3][4].

-

Product Formation: The initial product consists of nanoparticles approximately 5 nm in size[2][3][4]. These particles then aggregate to form larger, loosely packed embryonic crystals, which subsequently ripen into the final platelet-like crystals with a lamellar structure[2][3][4].

4.1.2 Biphasic Synthesis Method This method offers greater control over particle size and morphology[1].

-

Suspension: A silver salt (e.g., silver laurate, adaptable for stearate) is suspended in an aqueous medium, such as triethanolamine[1].

-

Interface Creation: A non-polar organic solvent, like toluene, is carefully layered on top of the aqueous suspension to create a water-organic interface[1].

-

Controlled Heating: The mixture is heated (e.g., to 45°C) with gentle stirring[1].

-

Phase Transfer: The silver salt gradually transforms and the this compound product transfers into the organic layer[1].

-

Collection: The final product is collected and purified from the organic phase[1].

Caption: Synthesis and crystallization pathway of this compound.

4.2.1 X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

-

Purpose: To determine the crystalline structure, phase purity, and lamellar d-spacing.

-

Methodology: A powdered sample is exposed to a monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.542 Å)[2]. The diffracted X-rays are collected by a detector as a function of the scattering angle (2θ). SAXS is particularly useful for analyzing the long-range order of the lamellar structure. The resulting diffraction pattern is analyzed using specialized software (e.g., Jade 5.0) to identify the crystal structure and measure parameters like d-spacing[2].

4.2.2 Cryogenic Transmission Electron Microscopy (Cryo-TEM)

-

Purpose: To directly visualize the microstructure of this compound at various stages of its formation, from initial nanoparticles to mature crystals[2][3].

-

Methodology: An aqueous dispersion of the sample is applied to a TEM grid. The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the native structure of the particles. The frozen grid is then transferred to a TEM for imaging at cryogenic temperatures. This technique has been crucial in observing the initial ~5 nm particles and their aggregation into larger structures[2][3][4].

4.2.3 Differential Scanning Calorimetry (DSC)

-

Purpose: To study the thermal behavior of this compound, including phase transitions and decomposition.

-

Methodology: A small, weighed sample of this compound is placed in a sealed pan, alongside an empty reference pan. Both pans are heated or cooled at a controlled rate[8]. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic or exothermic events, such as melting or phase transitions, appear as peaks in the DSC curve[8][9].

4.2.4 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify the functional groups present and confirm the formation of this compound.

-

Methodology: The sample is analyzed using an FT-IR spectrometer. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's chemical bonds. For this compound, characteristic peaks include the symmetric (νs(CH2)) and asymmetric (νas(CH2)) stretching vibrations of the methylene (B1212753) groups around 2848 cm⁻¹ and 2915 cm⁻¹, respectively, as well as scissoring (1470 cm⁻¹) and rocking (718 cm⁻¹) modes[10].

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound possesses a well-defined, highly ordered triclinic crystalline structure characterized by a lamellar arrangement of dimeric units. While significant polymorphism with multiple distinct crystal forms is not extensively documented, its morphology and solid-state properties are highly dependent on the synthesis and crystallization conditions. A multi-technique approach, combining diffraction, microscopy, thermal analysis, and spectroscopy, is essential for a thorough characterization of this important material. The detailed understanding of its structure-property relationships is critical for optimizing its performance in advanced applications, particularly within the imaging and materials science sectors.

References

- 1. This compound (3507-99-1) for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystallization of this compound from sodium stearate dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structure determination of the silver carboxylate dimer [Ag(O2C22H43)]2, silver behenate, using powder X-ray diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. To evaluate the effect of various magnesium stearate polymorphs using powder rheology and thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. Molecular characterization of silver-stearate nanoparticles (AgStNPs): A hydrophobic and antimicrobial material against foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Silver Stearate via Precipitation Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silver stearate (B1226849) through a precipitation reaction, a common and effective method for producing this metallic soap. Silver stearate is a compound of interest in various fields, including pharmaceuticals, due to its potential as a precursor for silver nanoparticles and its antimicrobial properties. This document details the underlying chemical principles, experimental protocols, and characterization techniques relevant to the synthesis of this compound.

Introduction

This compound (AgC₁₈H₃₅O₂) is the silver salt of stearic acid, a long-chain saturated fatty acid. Its synthesis via precipitation is a widely used method that involves the reaction of a soluble silver salt with a stearate salt in a solution, leading to the formation of an insoluble this compound precipitate. This method allows for the control of particle size and morphology by adjusting reaction conditions. The resulting this compound can be used in various applications, including as a precursor in the synthesis of silver nanoparticles for drug delivery systems and as an antimicrobial agent.

The Core Reaction: Precipitation of this compound

The most common precipitation reaction for the synthesis of this compound involves the metathesis reaction between silver nitrate (B79036) (AgNO₃) and sodium stearate (NaC₁₈H₃₅O₂). When aqueous solutions of these two compounds are mixed, the silver and sodium ions exchange, leading to the formation of insoluble this compound and soluble sodium nitrate (NaNO₃).

The overall chemical equation for this reaction is:

AgNO₃(aq) + NaC₁₈H₃₅O₂(aq) → AgC₁₈H₃₅O₂(s) + NaNO₃(aq)

The reaction is driven by the low solubility of this compound in water, which causes it to precipitate out of the solution as a white solid.

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound via the precipitation reaction between silver nitrate and sodium stearate.

3.1. Materials

-

Silver Nitrate (AgNO₃), ACS reagent grade, ≥99.0%

-

Sodium Stearate (NaC₁₈H₃₅O₂), ≥98%

-

Deionized Water (H₂O)

3.2. Equipment

-

Glass beakers

-

Magnetic stirrer and stir bars

-

Heating plate

-

Thermometer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

3.3. Procedure

-

Preparation of Sodium Stearate Solution:

-

Dissolve a calculated amount of sodium stearate in deionized water in a beaker to achieve the desired concentration (e.g., a 0.5 wt% solution).

-

Heat the solution to approximately 85°C while stirring continuously with a magnetic stirrer until the sodium stearate is completely dissolved.[1]

-

-

Preparation of Silver Nitrate Solution:

-

In a separate beaker, dissolve a stoichiometric amount of silver nitrate in deionized water at room temperature to create a solution of a specific molarity (e.g., 0.03 M).[1]

-

-

Precipitation Reaction:

-

While stirring the hot sodium stearate solution, slowly add the silver nitrate solution.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a predetermined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

-

Isolation and Purification of this compound:

-

Allow the mixture to cool to room temperature.

-

Collect the this compound precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and the sodium nitrate byproduct.

-

Further wash the precipitate with a solvent like ethanol (B145695) to remove any residual water.

-

-

Drying:

-

Dry the purified this compound precipitate in a drying oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

-

Quantitative Data and Reaction Parameters

The properties of the synthesized this compound, particularly its particle size and morphology, are influenced by several reaction parameters. While comprehensive quantitative data is not always available in a single source, the following tables summarize the known effects.

Table 1: Reactant Concentrations and Their Impact on this compound Synthesis

| Parameter | Concentration Range | Observed Effect on Particle Size | Reference |

| Silver Nitrate | 0.03 M (example) | Higher concentrations can lead to smaller initial nanoparticles due to increased nucleation rates. | [1] |

| Sodium Stearate | 0.5 wt% (example) | The concentration of the stearate source can influence the aggregation of the initial nanoparticles. | [1] |

Table 2: Effect of Temperature on this compound Synthesis

| Parameter | Temperature Range | Observed Effect | Reference |

| Sodium Stearate Dissolution | 85°C | Ensures complete dissolution of sodium stearate for a homogeneous reaction. | [1] |

| Precipitation Reaction | Room Temperature to 85°C | Higher temperatures can increase the reaction rate and may affect the crystallinity of the precipitate. |

Table 3: Characterization of this compound Nanoparticles

| Property | Typical Value | Characterization Technique | Reference |

| Initial Particle Size | ~5 nm | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | [1][2][3] |

| Aggregated Particle Size | 50 - 100 nm | Cryo-TEM | [1][2] |

| Mean Particle Size (nanoparticles) | 69.22 ± 7.30 nm | Dynamic Light Scattering (DLS) | [4] |

| Zeta Potential (nanoparticles) | +8.02 ± 0.88 mV | Zeta Potential Analyzer | [4] |

Visualization of the Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Crystallization and Particle Growth Mechanism

The formation of this compound crystals via this precipitation reaction is a multi-step process. Initially, very small nanoparticles of this compound, on the order of 5 nanometers, are formed almost instantaneously upon mixing the reactant solutions.[1][2][3] These primary nanoparticles are thermodynamically unstable and tend to aggregate to form larger, loosely packed embryonic crystals, typically in the range of 50-100 nanometers in size.[1][2] Over time, these aggregates can undergo further Ostwald ripening, where larger crystals grow at the expense of smaller ones, leading to the final, more stable, plate-like this compound crystals. The entire process is largely diffusion-controlled.

Characterization of this compound

To confirm the successful synthesis of this compound and to determine its properties, a variety of characterization techniques are employed:

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the synthesized product. The spectra of this compound will show characteristic peaks for the carboxylate group (COO⁻) and the long hydrocarbon chain of the stearate molecule.

-

X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure and purity of the this compound. The diffraction pattern will show characteristic peaks corresponding to the lamellar crystal structure of this compound.

-

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and particle shape of the this compound precipitate.

-

Transmission Electron Microscopy (TEM): TEM is used to visualize the size and shape of the individual this compound nanoparticles and their aggregates.

-

Dynamic Light Scattering (DLS): DLS is employed to measure the particle size distribution of this compound nanoparticles in a suspension.

-

Zeta Potential Analysis: This technique is used to determine the surface charge of the this compound particles in a dispersion, which is an indicator of their stability.

Conclusion

The synthesis of this compound via a precipitation reaction is a straightforward and adaptable method that is well-suited for laboratory and industrial applications. By carefully controlling the reaction parameters, it is possible to tailor the properties of the resulting this compound for specific applications, including its use as a precursor for silver-based nanomaterials in the pharmaceutical and drug development sectors. The characterization techniques outlined in this guide are essential for ensuring the quality and consistency of the synthesized product.

References

An In-depth Technical Guide to the Biphasic Synthesis of Silver Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biphasic synthesis method for producing silver stearate (B1226849). The information presented is collated from established research, offering detailed experimental protocols, quantitative data summaries, and visual representations of the process to facilitate understanding and replication in a laboratory setting.

Introduction

Silver stearate (AgC₁₈H₃₅O₂) is a long-chain silver carboxylate that serves as a crucial precursor in various applications, including the synthesis of silver nanoparticles for antimicrobial agents, in photothermographic imaging materials, and as a component in certain drug delivery systems.[1][2] The biphasic synthesis method offers a straightforward and effective route to produce this compound with a high degree of purity. This method typically involves the reaction of a water-soluble stearate salt with a silver salt in an aqueous phase, followed by the precipitation of the water-insoluble this compound. The subsequent processing and application, such as the formation of silver nanoparticles, often occur in a two-phase (aqueous-organic) system, highlighting the utility of this synthetic approach.[3]

Core Synthesis Protocol

The foundational method for the synthesis of this compound involves a precipitation reaction in an aqueous medium. This process is a common and efficient way to produce silver carboxylates.[2]

This protocol is adapted from the established synthesis described by Rao and Trivedi for the preparation of this compound as a precursor for nanoparticle synthesis.[3]

Materials:

-

Sodium stearate (C₁₈H₃₅NaO₂)

-

Silver nitrate (B79036) (AgNO₃)

-

Distilled water

Procedure:

-

A homogeneous mixture is prepared by dissolving pulverized sodium stearate in distilled water with stirring for 30 minutes.

-

A solution of silver nitrate in distilled water is added dropwise to the sodium stearate solution.

-

The mixture is stirred for an additional hour, during which a white solid of this compound precipitates.

-

The precipitated this compound is collected by filtration.

-

The product is washed thoroughly with copious amounts of distilled water to remove any unreacted silver nitrate and other water-soluble impurities.

-

The purified this compound is then dried at room temperature in the dark to prevent any photochemical decomposition.

The following table summarizes the quantitative parameters for the synthesis of this compound as described in the literature.[3]

| Parameter | Value | Unit |

| Reactants | ||

| Sodium Stearate | 2.0 | g |

| Sodium Stearate (molar) | 6.5 | mM |

| Silver Nitrate | 1.10 | g |

| Silver Nitrate (molar) | 6.6 | mM |

| Solvents | ||

| Water for Sodium Stearate | 100 | mL |

| Water for Silver Nitrate | 50 | mL |

| Reaction Conditions | ||

| Temperature | Room Temperature | °C |

| Stirring Time (post-addition) | 1 | hour |

| Product | ||

| This compound (Yield) | 2.5 | g |

Visualization of the Synthesis Workflow

The following diagrams illustrate the key steps and logic of the biphasic synthesis of this compound and its subsequent use.

Caption: Workflow for the aqueous synthesis of this compound.

The subsequent use of this compound in a biphasic system for the synthesis of silver nanoparticles is a common application. The following diagram illustrates this process.

Caption: Biphasic reduction of this compound to silver nanoparticles.

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity. While the primary focus of this guide is the synthesis, a brief overview of relevant characterization methods is provided.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the stearate carboxylate group and the coordination to the silver ion.[1]

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound.

-

Scanning Electron Microscopy (SEM): To observe the morphology of the this compound crystals.[1]

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound.

In a study by Dincer et al., silver-stearate nanoparticles were characterized, revealing strong peaks at 2848 and 2915 cm⁻¹ in FTIR analysis, corresponding to symmetric and asymmetric stretching vibrations of methylene (B1212753) groups, respectively.[1] SEM analysis showed a layered morphology for the this compound nanoparticles.[1]

Conclusion

The biphasic synthesis approach provides an effective and reproducible method for the production of this compound. The initial aqueous precipitation reaction is straightforward, and the resulting this compound is a versatile precursor for further applications, notably in the synthesis of stabilized silver nanoparticles within a biphasic aqueous-organic system. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the successful implementation of this synthetic methodology.

References

- 1. Molecular characterization of silver-stearate nanoparticles (AgStNPs): A hydrophobic and antimicrobial material against foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystallization of this compound from sodium stearate dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. krc.cecri.res.in [krc.cecri.res.in]

Silver Stearate as a Precursor for Silver Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silver nanoparticles (AgNPs) have garnered significant attention across various scientific disciplines, particularly in the biomedical field, owing to their unique antimicrobial, optical, and catalytic properties. The synthesis of these nanoparticles using silver stearate (B1226849) as a precursor offers a robust and controllable method, primarily through thermal decomposition. This guide provides a comprehensive overview of the synthesis of silver nanoparticles from silver stearate, detailing the underlying mechanisms, experimental protocols, and characterization techniques. Furthermore, it explores the potential applications of these nanoparticles in drug delivery systems, supported by quantitative data and visual workflows to facilitate understanding and replication in a research and development setting.

Introduction

The choice of precursor is a critical factor in the synthesis of silver nanoparticles, influencing their size, shape, stability, and, consequently, their functionality. This compound, a long-chain silver carboxylate, has emerged as a promising precursor due to its thermal decomposition properties, which allow for the formation of well-defined nanoparticles. This method avoids the need for harsh reducing agents, making it a "greener" synthesis route. The long alkyl chain of the stearate molecule can also act as a capping agent, preventing agglomeration and enhancing the stability of the resulting nanoparticles.

Synthesis of Silver Nanoparticles from this compound

The primary method for synthesizing silver nanoparticles from this compound is thermal decomposition. This process involves heating the this compound precursor in a high-boiling point solvent or in a solid state to induce its decomposition into metallic silver.

Mechanism of Thermal Decomposition

The thermal decomposition of this compound into silver nanoparticles is a multi-step process. Initially, the this compound dissociates into a silver cation (Ag⁺) and a stearate anion (CH₃(CH₂)₁₆COO⁻) at elevated temperatures, typically above 200°C. As the temperature further increases (often above 300°C), the stearate anion undergoes decomposition, generating various chemical species, including carbon, carbon monoxide, and hydrogen gas. These generated species act as in-situ reducing agents, reducing the silver cations to silver atoms (Ag⁰). These atoms then nucleate and grow into silver nanoparticles. The stearic acid or its derivatives formed during the decomposition can adsorb onto the surface of the growing nanoparticles, providing a protective layer that controls their size and prevents aggregation.[1]

Experimental Protocols

While specific parameters can be adjusted to control nanoparticle characteristics, a general protocol for the synthesis of silver nanoparticles via the thermal decomposition of a silver-oleate complex (analogous to this compound) is outlined below.[1][2]

Materials

-

Silver Nitrate (AgNO₃)

-

Sodium Stearate (or Sodium Oleate)

-

Deionized Water

-

High-boiling point solvent (e.g., oleylamine, paraffin)

Synthesis of this compound Precursor

-

Prepare an aqueous solution of silver nitrate.

-

Prepare an aqueous solution of sodium stearate.

-

Mix the two solutions at room temperature with stirring. A white precipitate of this compound will form.

-

Filter the precipitate and wash it thoroughly with deionized water and ethanol to remove any unreacted reagents.

-

Dry the this compound precipitate in a vacuum oven.

Thermal Decomposition for Silver Nanoparticle Synthesis

-

Disperse a specific amount of the dried this compound precursor in a high-boiling point solvent in a three-neck flask equipped with a condenser and a thermocouple.

-

Heat the mixture to the desired decomposition temperature (e.g., 290-320°C) under a nitrogen atmosphere with continuous stirring.

-

Maintain the temperature for a specific duration (e.g., 1-2 hours) to allow for complete decomposition and nanoparticle formation. The solution will typically change color, indicating the formation of silver nanoparticles.

-

Cool the reaction mixture to room temperature.

-

Add a non-solvent (e.g., ethanol) to precipitate the silver nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles.

-

Wash the nanoparticles multiple times with a mixture of a solvent (e.g., hexane) and a non-solvent (e.g., ethanol) to remove any residual organic impurities.

-

Dry the final silver nanoparticle product under vacuum.

Quantitative Data and Characterization

The physicochemical properties of the synthesized silver nanoparticles are highly dependent on the reaction conditions. The following tables summarize typical data obtained from the synthesis of silver nanoparticles using silver carboxylate precursors.

Table 1: Synthesis Parameters and Resulting Nanoparticle Size

| Precursor | Synthesis Method | Temperature (°C) | Solvent | Average Particle Size (nm) | Reference |

| This compound | Thermal Reduction | - | - | 69.22 ± 7.30 | [3] |

| Silver Oleate | Thermal Decomposition | 290 | Water | 9.5 ± 0.7 | [4] |

| Silver Oleate | Thermal Decomposition | >300 | - | ~10 | [1] |

| Silver Oxalate | Thermal Decomposition | Reflux | Water/Ethylene Glycol | < 10 | [5] |

Table 2: Characterization Data of Silver Nanoparticles

| Characterization Technique | Typical Results | Information Obtained |

| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) peak between 400-450 nm | Confirmation of nanoparticle formation, information on size and shape distribution.[6] |

| Transmission Electron Microscopy (TEM) | Images showing spherical or near-spherical nanoparticles | Direct visualization of nanoparticle size, shape, and morphology.[7] |

| X-ray Diffraction (XRD) | Peaks corresponding to the face-centered cubic (fcc) structure of silver (e.g., at 2θ values of ~38°, 44°, 64°, 77°) | Confirmation of the crystalline nature and crystal structure of the silver nanoparticles.[8] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Peaks corresponding to the C-H and C=O stretching of the stearate/oleate capping agent | Confirmation of the presence of the capping agent on the nanoparticle surface.[3] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Measurement of the effective size of the nanoparticles in a colloidal suspension. |

Applications in Drug Delivery

Silver nanoparticles synthesized from this compound hold significant promise in the field of drug delivery.[9][10] The long-chain fatty acid capping provides a hydrophobic surface, which can be advantageous for encapsulating and delivering hydrophobic drugs.

Potential Advantages for Drug Delivery

-

Controlled Release: The organic capping layer can be engineered to control the release rate of the encapsulated drug.

-

Targeted Delivery: The surface of the nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

-

Combined Therapy: Silver nanoparticles themselves possess antimicrobial and anticancer properties, which can act synergistically with the delivered drug.[9]

-

Biocompatibility: While the toxicity of silver nanoparticles is a concern, surface modification with biocompatible polymers can improve their safety profile for in vivo applications.

While the direct application of silver nanoparticles derived from this compound in drug delivery is an emerging area of research, the principles of using lipid-coated nanoparticles as drug carriers are well-established. The stearate coating provides a lipid-like environment that can enhance the loading of lipophilic drugs.

Conclusion

The use of this compound as a precursor for the synthesis of silver nanoparticles offers a versatile and effective method for producing well-defined nanomaterials. The thermal decomposition route is particularly advantageous due to its simplicity and the dual role of the stearate component as both a part of the precursor and a capping agent. The resulting nanoparticles exhibit properties that make them attractive candidates for various applications, especially in the realm of drug delivery. Further research focusing on the optimization of synthesis parameters, comprehensive toxicological studies, and the development of targeted drug delivery systems based on these nanoparticles will be crucial for their translation into clinical applications. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this compound-derived silver nanoparticles in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular characterization of silver-stearate nanoparticles (AgStNPs): A hydrophobic and antimicrobial material against foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. arxiv.org [arxiv.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of silver stearate (B1226849) (Ag(C₁₈H₃₅O₂)). It includes quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or exploring the applications of this metallic soap.

Core Physical and Chemical Properties

Silver stearate is a metal-organic compound classified as a metallic soap, which is a metal derivative of a fatty acid, in this case, stearic acid.[1] It is a white, odorless powder.[2] The following tables summarize its key quantitative properties.

Table 1: General Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₃₅AgO₂ | [3][4][5] |

| Molecular Weight | 391.34 g/mol | [3][4][5] |

| Appearance | White to off-white powder/solid | [1][2][6] |

| Odor | Odorless | [2] |

Table 2: Thermal Properties of this compound

| Property | Value | References |

| Melting Point | ~234.77 °C | [2] |

| Boiling Point | 359.4 °C at 760 mmHg | [1][3] |

| Flash Point | 162.4 °C | [3] |

| Decomposition | Initial decomposition at ~250°C, followed by a structural transition at ~340°C.[7] | [7][8] |

Table 3: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble | [1][7] |

| Ethanol | Insoluble | [7] |

| Diethyl Ether | Insoluble | [7] |

| Non-polar organic solvents (e.g., benzene, toluene, hexane) | Dispersible (especially as nanoparticles) | [7][9] |

Table 4: Crystallographic Properties of this compound

| Parameter | Value | References |

| Crystal System | Triclinic | [1][7] |

| Space Group | P1 | [1] |

| Lattice Constants | a = 0.5431 nm, b = 4.871 nm, c = 0.4120 nm | [1][7] |

| Lattice Angles | α = 90.53°, β = 122.80°, γ = 90.12° | [1][7] |

| Formula Units (Z) | 2 | [1][7] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound as cited in the literature.

2.1.1. Precipitation Reaction

A common method for synthesizing this compound is through the reaction of sodium stearate and silver nitrate (B79036).[1]

-

Reactants: Sodium stearate (Na(C₁₈H₃₅O₂)) and Silver Nitrate (AgNO₃).

-

Procedure:

-

Prepare an aqueous solution of sodium stearate. Depending on the temperature, this may be a solution or a dispersion.[10]

-

Prepare an aqueous solution of silver nitrate (e.g., 0.03 M).[10]

-

Add the silver nitrate solution to the sodium stearate solution/dispersion.[10]

-

The this compound precipitates out of the solution due to its poor solubility in water.[10]

-

The precipitate can then be collected, washed, and dried.

-

2.1.2. Biphasic Synthesis Method

This method allows for greater control over the particle size and morphology of the resulting this compound.[7]

-

Reactants: A silver salt (e.g., silver laurate as a proxy), triethanolamine, and a non-polar solvent (e.g., toluene).[7]

-

Procedure:

-

Create a homogeneous suspension of the finely ground silver salt (e.g., 1.0 mM of silver laurate) in an appropriate medium (e.g., 10 ml of 67 mM triethanolamine).[7]

-

Carefully add a layer of a non-polar solvent (e.g., 100 ml of toluene) on top of the aqueous suspension.[7]

-

Heat the mixture to a controlled temperature (e.g., 45°C) with gentle stirring.[7]

-

The product will form and transfer to the organic layer.[7]

-

Collect and purify the resulting this compound.[7]

-

2.1.3. Synthesis of this compound Nanoparticles (AgStNPs)

A specific method for producing this compound nanoparticles has been described for applications in hemeprotein isolation.[11]

-

Reactants: Silver nitrate (AgNO₃), stearic acid, and ethyl alcohol.[11]

-

Procedure:

-

Dissolve 0.05 M silver nitrate in approximately 100 mL of ethyl alcohol in a sterilized conical flask using a magnetic stirrer.[11]

-

Heat the reactants to 65°C.[11]

-